N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H15FN4O4S and its molecular weight is 366.37. The purity is usually 95%.
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Biological Activity
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its synthesis, mechanisms of action, and observed effects in various studies.
Synthesis and Structural Characteristics
The compound features a unique structural framework combining a thiadiazole moiety with a dihydropyridine backbone. The synthesis typically involves multi-step reactions that may include the condensation of appropriate precursors under controlled conditions to yield the target compound. The presence of fluorine and dioxido groups enhances its reactivity and biological profile.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity:
Research indicates that derivatives of thiadiazole compounds show significant anticancer properties. For instance, compounds containing the thiadiazole ring have been reported to exhibit cytotoxic effects against various cancer cell lines such as breast and lung cancer. The mechanism often involves the induction of apoptosis and inhibition of proliferation through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .
2. Antimicrobial Properties:
Several studies have highlighted the antimicrobial efficacy of thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications at specific positions can enhance antibacterial activity. For example, compounds with electron-withdrawing groups at certain positions demonstrated improved potency against bacterial strains .
3. Enzyme Inhibition:
The compound's potential as an enzyme inhibitor has also been explored. It has been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and tissue remodeling. Binding studies indicate that the thiadiazole moiety interacts with the active sites of these enzymes, providing a basis for further development as a therapeutic agent .
Case Study 1: Anticancer Activity
A study assessed the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against prostate and colon cancer cells. Notably, the introduction of halogen substituents significantly enhanced activity compared to unsubstituted analogs .
Case Study 2: Antimicrobial Screening
In another investigation, a series of thiadiazole derivatives were screened for antimicrobial activity. The results demonstrated that compounds with specific substitutions showed broad-spectrum antibacterial effects. For instance, one derivative exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ampicillin .
Data Tables
Activity Type | Cell Line/Pathogen | IC50/MIC (µM) | Mechanism |
---|---|---|---|
Anticancer | Prostate Cancer (PC3) | 0.3 | Apoptosis induction |
Anticancer | Colon Cancer (HCC) | 0.5 | Cell cycle arrest |
Antimicrobial | E. coli | 8 | Cell wall synthesis inhibition |
Antimicrobial | S. aureus | 4 | Protein synthesis inhibition |
Properties
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O4S/c1-18-6-4-5-9(15(18)22)14(21)17-11-8-13-12(7-10(11)16)19(2)25(23,24)20(13)3/h4-8H,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNMIQOCNIUSJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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